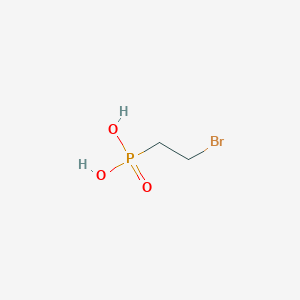

2-bromoethylphosphonic Acid

Description

Properties

IUPAC Name |

2-bromoethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BrO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKXVERGWXHHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394218 | |

| Record name | 2-bromoethylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-82-6 | |

| Record name | P-(2-Bromoethyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromoethylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Bromoethyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-bromoethylphosphonic acid from diethyl 2-bromoethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromoethylphosphonic acid from its precursor, diethyl 2-bromoethylphosphonate. The primary method for this transformation is the hydrolysis of the diethyl ester, which can be effectively achieved under acidic or basic conditions. This document provides a thorough overview of the synthetic pathways, detailed experimental protocols, and comparative quantitative data to assist researchers in the successful synthesis and characterization of this important chemical intermediate.

Overview of Synthetic Pathways

The conversion of diethyl 2-bromoethylphosphonate to this compound involves the cleavage of the two ethyl ester linkages. This is most commonly accomplished through hydrolysis, a reaction that can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: This is a widely used method for the dealkylation of phosphonate esters.[1] Strong mineral acids, such as hydrobromic acid (HBr) and hydrochloric acid (HCl), are effective reagents for this purpose.[1][2] The reaction typically requires heating under reflux to drive the hydrolysis to completion.[1]

-

Base-Mediated Hydrolysis: Alkaline hydrolysis, using strong bases like sodium hydroxide (NaOH), offers an alternative route. This method proceeds by nucleophilic attack of the hydroxide ion on the phosphorus center. The reaction initially yields the disodium salt of the phosphonic acid, which is then protonated in a subsequent acidification step to afford the final product.[2]

The choice of method can depend on the desired reaction conditions, scale, and the presence of other functional groups in the molecule.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from diethyl 2-bromoethylphosphonate.

Acid-Catalyzed Hydrolysis using Hydrobromic Acid (HBr)

This protocol is a robust method for the complete hydrolysis of the diethyl ester.

Experimental Procedure:

-

A solution of diethyl 2-bromoethylphosphonate in approximately 5 volumes of 48% aqueous hydrobromic acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux (approximately 95-100 °C) and maintained at this temperature overnight with stirring.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

To eliminate residual water and HBr, the residue is co-evaporated twice with toluene. This results in the crude this compound as a syrup.

-

For purification and characterization, the crude acid can be converted to its aniline salt. The syrup is dissolved in ethanol (approximately 1.3 mL per gram of starting ester), and aniline (1 equivalent) is added dropwise.

-

The resulting solid aniline salt is collected by filtration, washed with cold ethanol, and dried under vacuum.

General Procedure for Acid-Catalyzed Hydrolysis using Hydrochloric Acid (HCl)

While a specific detailed protocol for this compound was not found in the surveyed literature, a general and widely applicable method for the hydrolysis of dialkyl phosphonates using concentrated HCl is well-established.[1]

General Experimental Steps:

-

The dialkyl phosphonate is dissolved in an excess of concentrated hydrochloric acid (35-37%).

-

The mixture is heated to reflux and maintained for a period of 1 to 12 hours, with reaction progress monitored by a suitable technique (e.g., TLC, ³¹P NMR).[3]

-

Upon completion, the excess HCl and water are removed by distillation.

-

Azeotropic distillation with toluene can be employed to remove the final traces of water.

-

The resulting phosphonic acid, which may be hygroscopic, can be further dried in a desiccator over a drying agent like phosphorus pentoxide. Further purification is often not required.[1]

General Procedure for Base-Mediated Hydrolysis

Similar to the HCl method, a specific protocol for diethyl 2-bromoethylphosphonate was not available, but a general procedure for the alkaline hydrolysis of phosphonate esters can be followed.[2]

General Experimental Steps:

-

The diethyl phosphonate is suspended or dissolved in an aqueous solution containing at least two equivalents of a strong base, such as sodium hydroxide.

-

The mixture is heated, typically at temperatures around 80 °C, for several hours (e.g., 6-12 hours) with stirring.

-

The reaction results in the formation of the sodium salt of the phosphonic acid.

-

After cooling the reaction mixture, the free phosphonic acid is liberated by careful acidification with a strong acid, such as hydrochloric acid.

-

The final product can then be isolated and purified.

Data Presentation

This section summarizes the quantitative data related to the synthesis of the starting material, diethyl 2-bromoethylphosphonate, as specific yield and spectroscopic data for the final product, this compound, are not widely reported.

Table 1: Synthesis and Properties of Diethyl 2-Bromoethylphosphonate

| Parameter | Value | Reference |

| Synthesis Yield | 95% | [4] |

| Boiling Point | 75 °C / 1 mmHg | |

| Density | 1.348 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.461 | |

| ¹H NMR (CDCl₃, δ in ppm) | 4.01 (m, 4H); 3.42 (q, 2H); 2.27 (m, 2H); 1.22 (t, 6H) | [4] |

| ³¹P{¹H} NMR (CDCl₃, δ in ppm) | 26.4 | [4] |

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the hydrolysis of diethyl 2-bromoethylphosphonate to this compound.

Figure 1: Synthesis of this compound

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound via the HBr hydrolysis method.

Figure 2: Experimental Workflow for HBr Hydrolysis

References

The Michaelis-Arbuzov Reaction: A Technical Guide to the Synthesis of Diethyl 2-Bromoethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a powerful and versatile method for the formation of carbon-phosphorus (C-P) bonds. First reported by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction has become indispensable for the synthesis of phosphonates, phosphinates, and phosphine oxides. This guide offers an in-depth look at a specific application: the synthesis of diethyl 2-bromoethylphosphonate, a valuable bifunctional molecule for further chemical elaboration in various research and development pipelines.

Core Reaction Mechanism

The synthesis of diethyl 2-bromoethylphosphonate via the Michaelis-Arbuzov reaction involves the reaction of triethyl phosphite with an excess of 1,2-dibromoethane. The reaction proceeds through a two-step SN2 mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom in triethyl phosphite on one of the electrophilic carbon atoms of 1,2-dibromoethane. This results in the displacement of a bromide ion and the formation of a quasi-phosphonium salt intermediate.[1][2]

-

Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate. This second SN2 displacement leads to the formation of the final diethyl 2-bromoethylphosphonate product and a volatile ethyl bromide byproduct. The removal of this byproduct helps to drive the reaction to completion.

A large excess of 1,2-dibromoethane is crucial to favor the desired mono-phosphonylation and minimize the formation of the di-substituted byproduct.[3]

Caption: General mechanism of the Michaelis-Arbuzov reaction for diethyl 2-bromoethylphosphonate synthesis.

Experimental Protocols

A representative experimental protocol for the synthesis of diethyl 2-bromoethylphosphonate is detailed below.

Materials:

-

1,2-dibromoethane

-

Triethyl phosphite

-

Two-necked round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Into a two-necked 150 mL round-bottom flask, add 1,2-dibromoethane (69 mL, 0.8 mol).[4]

-

While stirring, add triethyl phosphite (34.3 mL, 0.2 mol).[4]

-

Heat the mixture to reflux and maintain for 2 hours.[4]

-

After cooling to room temperature, remove the excess 1,2-dibromoethane by rotary evaporation at 60-70°C.[4]

-

Purify the resulting residue by vacuum distillation to yield diethyl 2-bromoethylphosphonate.[4]

Caption: A typical experimental workflow for the synthesis of diethyl 2-bromoethylphosphonate.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of diethyl 2-bromoethylphosphonate.

| Reactant 1 | Molar Ratio | Reactant 2 | Molar Ratio | Conditions | Yield (%) | Reference |

| 1,2-dibromoethane | 4 | Triethyl phosphite | 1 | Reflux, 2 hours | 95 | [4] |

Product Characterization

The structure of the synthesized diethyl 2-bromoethylphosphonate can be confirmed by spectroscopic methods.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ(ppm) = 4.01 (m, 4H), 3.42 (q, 2H), 2.27 (m, 2H), 1.22 (t, 6H) | [4] |

| ³¹P{¹H} NMR (CDCl₃) | δ(ppm) = 26.4 | [4] |

Competing Reactions and Limitations

While the Michaelis-Arbuzov reaction is highly effective, a primary side reaction is di-phosphonylation. This occurs when the desired mono-phosphonylation product reacts with another molecule of triethyl phosphite.

To mitigate this, a significant excess of the dibromoalkane is employed, which statistically favors the reaction of triethyl phosphite with the starting material over the mono-substituted product.[3]

Caption: Competing reaction pathways in the synthesis of 2-bromoethylphosphonate.

References

An In-depth Technical Guide to the Hydrolysis of Diethyl 2-Bromoethylphosphonate to 2-Bromoethylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of diethyl 2-bromoethylphosphonate to its corresponding phosphonic acid. This conversion is a critical step in the synthesis of various compounds utilized in drug development and material science, where the phosphonic acid moiety serves as a key functional group. This document details the experimental protocols, mechanistic insights, and quantitative data associated with this chemical transformation.

Introduction

Diethyl 2-bromoethylphosphonate is a versatile intermediate in organic synthesis. Its hydrolysis to 2-bromoethylphosphonic acid is a fundamental transformation that unlocks the potential of the phosphonate group for a variety of applications. Phosphonic acids are known for their ability to mimic phosphates in biological systems, act as enzyme inhibitors, and serve as strong anchoring groups for surface modifications.[1][2] The bromoethyl moiety further allows for subsequent chemical modifications. This guide will explore the common methods for achieving this hydrolysis, focusing on acid-catalyzed protocols.

Experimental Protocols

The hydrolysis of diethyl 2-bromoethylphosphonate is typically achieved under acidic conditions. Both hydrobromic acid (HBr) and hydrochloric acid (HCl) are effective reagents for this transformation. Below are detailed experimental protocols based on available literature.

Method 1: Hydrolysis using Hydrobromic Acid

A widely cited method for the hydrolysis of diethyl 2-bromoethylphosphonate involves the use of concentrated hydrobromic acid.[3]

Procedure:

-

A solution of diethyl 2-bromoethylphosphonate (e.g., 50 g) in 48% hydrobromic acid (e.g., 255 ml) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux at a temperature of approximately 95-100°C.

-

The reaction is maintained at reflux overnight to ensure complete hydrolysis.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

To eliminate residual water and HBr, the resulting residue is co-evaporated with toluene twice, yielding the crude this compound as a syrup.[3]

-

Further purification can be achieved through various methods, including chromatography or crystallization of a salt form. For instance, the syrup can be dissolved in ethanol, and aniline can be added to precipitate the anilinium salt of the phosphonic acid.[3]

Method 2: General Microwave-Assisted Hydrolysis using Hydrochloric Acid

Microwave-assisted organic synthesis can significantly accelerate the hydrolysis of phosphonate esters. While a specific protocol for diethyl 2-bromoethylphosphonate is not detailed in the reviewed literature, a general and highly efficient method for various organophosphonates has been developed.[4]

General Procedure:

-

The diethyl 2-bromoethylphosphonate is dissolved in an aqueous solution of hydrochloric acid. The molar ratio of HCl to the ester groups is typically 1:1.

-

The reaction vessel is sealed and placed in a microwave reactor.

-

The reaction is irradiated with microwaves at a set temperature (e.g., 140-180°C) for a short period (e.g., 1-3 hours). The progress of the reaction can often be monitored by the pressure changes within the vessel.[4]

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude phosphonic acid.

-

The product can then be purified using standard techniques.

Quantitative Data

The following tables summarize the key quantitative data for the reactant, diethyl 2-bromoethylphosphonate, and the product, this compound.

Table 1: Physicochemical Properties

| Property | Diethyl 2-Bromoethylphosphonate | This compound | Reference(s) |

| Molecular Formula | C6H14BrO3P | C2H6BrO3P | [5] |

| Molecular Weight | 245.05 g/mol | 188.95 g/mol | [5] |

| Appearance | Colorless to slightly yellow liquid | White to light yellow solid | [6] |

| Boiling Point | 75 °C @ 1 mmHg | Not available | |

| Density | 1.348 g/mL at 25 °C | Not available | |

| Refractive Index | n20/D 1.461 | Not available |

Table 2: Spectroscopic Data

| Spectroscopic Data | Diethyl 2-Bromoethylphosphonate | This compound | Reference(s) |

| ¹H NMR (CDCl₃, δ ppm) | 4.01 (m, 4H, OCH₂), 3.42 (q, 2H, CH₂Br), 2.27 (m, 2H, PCH₂), 1.22 (t, 6H, CH₃) | Data not readily available in CDCl₃ | [7] |

| ³¹P NMR (CDCl₃, δ ppm) | 26.4 | Data not readily available in CDCl₃ | - |

| ¹³C NMR (CDCl₃, δ ppm) | Data available | Data not readily available in CDCl₃ | [5] |

Reaction Mechanism and Workflow

The acid-catalyzed hydrolysis of dialkyl phosphonates is understood to proceed through a two-step mechanism. The reaction is generally considered to follow an A2-type mechanism, involving a bimolecular nucleophilic attack of a water molecule on the protonated phosphonate ester.[4][8] The cleavage of the second ester group is typically the rate-determining step of the overall reaction.[8][9]

Hydrolysis Workflow

The overall process from the starting material to the final purified product can be visualized as a straightforward workflow.

Caption: General workflow for the hydrolysis of diethyl 2-bromoethylphosphonate.

General Mechanism of Acid-Catalyzed Hydrolysis

The following diagram illustrates the generally accepted mechanism for the first step of the acid-catalyzed hydrolysis of a dialkyl phosphonate.

Caption: General mechanism of the first acid-catalyzed hydrolysis step.

Conclusion

The hydrolysis of diethyl 2-bromoethylphosphonate to this compound is a robust and well-established chemical transformation. The use of strong acids such as HBr or HCl under reflux conditions provides a reliable method for achieving this conversion. For researchers seeking to optimize reaction times, microwave-assisted hydrolysis presents a promising alternative. The resulting this compound is a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides the necessary technical details to enable researchers to successfully perform and understand this important synthetic step.

References

- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2-Bromoethyl)phosphonic Acid | 999-82-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. DIETHYL 2-BROMOETHYLPHOSPHONATE(5324-30-1) 1H NMR spectrum [chemicalbook.com]

- 8. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Acid-Catalyzed Hydrolysis of Diethyl Phosphonates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed hydrolysis of diethyl phosphonates represents a fundamental reaction in organophosphorus chemistry, pivotal for the synthesis of phosphonic acids. These acids are crucial intermediates and bioactive compounds in their own right, finding applications from drug development to materials science. This technical guide provides a comprehensive overview of the core mechanism, supported by quantitative kinetic data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this important transformation.

Core Mechanism of Hydrolysis

The acid-catalyzed hydrolysis of diethyl phosphonates to the corresponding phosphonic acid is a sequential, two-step process.[1] The reaction proceeds via a phosphonic acid monoester intermediate. The rate-determining step in this conversion is the cleavage of the second P-O-C bond.[1]

The generally accepted mechanism is an SN2-type nucleophilic substitution at the phosphorus center.[1] The key steps are:

-

Protonation of the Phosphoryl Oxygen: The reaction is initiated by the protonation of the highly polar phosphoryl oxygen atom by the acid catalyst (e.g., H3O+). This initial step increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Water: A water molecule, acting as the nucleophile, attacks the activated phosphorus atom. This leads to the formation of a pentacoordinate transition state or intermediate.

-

Ethanol Elimination (First Hydrolysis): The departure of the first ethoxy group as ethanol, facilitated by the protonated phosphoryl group, results in the formation of the ethyl phosphonic acid monoester intermediate.

-

Second Hydrolysis: The same sequence of protonation, nucleophilic attack by water, and elimination of the second ethoxy group as ethanol occurs on the monoester intermediate to yield the final phosphonic acid.

Depending on the nature of the ester group, the mechanism can also exhibit characteristics of AAl1 (unimolecular, alkyl-oxygen cleavage) or AAc2 (bimolecular, acyl-oxygen cleavage) pathways.[2][3] However, for simple alkyl esters like diethyl phosphonate, the bimolecular pathway involving nucleophilic attack on phosphorus is predominant.

Signaling Pathway Diagram

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of diethyl phosphonate.

Quantitative Data on Hydrolysis Rates

The rate of hydrolysis is significantly influenced by the electronic effects of substituents on the phosphonate. Electron-withdrawing groups enhance the reaction rate, whereas electron-donating groups have a retarding effect.[1][4] This is clearly demonstrated in the hydrolysis of diethyl α-hydroxybenzylphosphonates, where substituents on the benzyl group modulate the reactivity.

| Substituent on Benzyl Group | k₁ (h⁻¹) | k₂ (h⁻¹) | Time for Complete Hydrolysis (h) |

| H | 2.64 | 0.60 | 9.5 |

| 4-NO₂ | 5.18 | 1.24 | 2.5 |

| 4-Cl | 3.36 | 0.67 | 5.5 |

| 4-F | 3.42 | 0.74 | 6.0 |

| Table 1: Effect of Substituents on the Acidic Hydrolysis of Diethyl α-Hydroxybenzylphosphonates. k₁ and k₂ are the pseudo-first-order rate constants for the hydrolysis of the first and second ester groups, respectively.[5] |

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of Diethyl Phosphonates

This protocol describes a general method for the complete hydrolysis of a diethyl phosphonate to its corresponding phosphonic acid.

Materials:

-

Diethyl phosphonate derivative

-

Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diethyl phosphonate.

-

Add an excess of concentrated hydrochloric acid (typically 3-6 equivalents) and a suitable amount of water.[4]

-

Heat the reaction mixture to reflux with vigorous stirring.[6][7]

-

Monitor the progress of the reaction by a suitable analytical technique, such as ³¹P NMR spectroscopy, until the starting material and the monoester intermediate are no longer observed.[1] Reaction times can vary from a few hours to overnight depending on the substrate.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the water and excess acid under reduced pressure.

-

The resulting crude phosphonic acid can be further purified by recrystallization or other appropriate methods.

Protocol 2: Monitoring the Hydrolysis by ³¹P NMR Spectroscopy

This protocol allows for the quantitative monitoring of the hydrolysis, enabling the determination of kinetic parameters.

Materials:

-

Diethyl phosphonate sample undergoing hydrolysis

-

Deuterated solvent (e.g., D₂O)

-

NMR tubes

-

³¹P NMR spectrometer

Procedure:

-

Set up the hydrolysis reaction as described in Protocol 1, but on a smaller scale suitable for NMR analysis.

-

At regular time intervals, withdraw a small aliquot from the reaction mixture.

-

Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or neutralization).

-

Prepare the NMR sample by dissolving the aliquot in a suitable deuterated solvent.

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

Integrate the signals corresponding to the diethyl phosphonate, the ethyl phosphonic acid monoester, and the final phosphonic acid. The chemical shifts will be distinct for each species.

-

Plot the concentration of each species as a function of time to determine the reaction kinetics and calculate the pseudo-first-order rate constants (k₁ and k₂).[1]

Experimental Workflow Diagram

Caption: Workflow for kinetic analysis of diethyl phosphonate hydrolysis.

Conclusion

The acid-catalyzed hydrolysis of diethyl phosphonates is a well-established and versatile method for the synthesis of phosphonic acids. A thorough understanding of the underlying SN2-type mechanism, the influence of electronic factors on reaction rates, and the appropriate experimental procedures is crucial for researchers in the field. The provided data and protocols offer a solid foundation for the application and study of this important chemical transformation in various research and development settings.

References

- 1. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review [mdpi.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectroscopy of Diethyl 2-bromoethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopic data for diethyl 2-bromoethylphosphonate. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this important chemical intermediate. All quantitative data is summarized in clear, tabular format, and detailed experimental protocols are provided.

¹H NMR Spectral Data

The ¹H NMR spectrum of diethyl 2-bromoethylphosphonate is characterized by four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen, bromine, and phosphorus atoms.

| Assignment | Structure | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constants (J) Hz |

| a | -O-CH₂-CH₃ | 4.13 | Quintet (qt) | 4H | ³JHP ≈ 8.0, ³JHH = 7.1 |

| b | -CH₂-Br | 3.54 | Triplet of Doublets (td) | 2H | ³JHH = 6.8, ³JHP ≈ 6.8 |

| c | P-CH₂- | 2.39 | Triplet of Doublets (td) | 2H | ³JHH = 6.8, ²JHP ≈ 18.0 |

| d | -O-CH₂-CH₃ | 1.34 | Triplet (t) | 6H | ³JHH = 7.1 |

Note: The coupling constants are approximate values based on typical ranges observed for similar structures and may vary slightly depending on experimental conditions.

³¹P NMR Spectral Data

The ³¹P NMR spectrum of diethyl 2-bromoethylphosphonate typically shows a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift is reported relative to an external standard of 85% H₃PO₄.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

| ³¹P | 26.4 | Singlet (¹H decoupled) |

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ³¹P NMR spectra of diethyl 2-bromoethylphosphonate.

¹H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of diethyl 2-bromoethylphosphonate in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals.

-

³¹P NMR Spectroscopy

-

Sample Preparation:

-

Prepare a solution of 10-20 mg of diethyl 2-bromoethylphosphonate in 0.6-0.7 mL of CDCl₃.

-

-

Instrument Parameters (162 MHz Spectrometer):

-

Pulse Program: Standard single-pulse sequence with proton decoupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range appropriate for phosphonates (e.g., -10 to 40 ppm).

-

Number of Scans: 64-256, to achieve a good signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply Fourier transformation with an exponential window function (line broadening of 1-2 Hz).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0.00 ppm).

-

Visualizations

Molecular Structure and Proton Assignments

Caption: Molecular structure of diethyl 2-bromoethylphosphonate with ¹H NMR assignments.

¹H NMR Signaling Pathways

Caption: ¹H- ¹H and ¹H- ³¹P coupling relationships in diethyl 2-bromoethylphosphonate.

Experimental Workflow for NMR Analysis

Caption: Standard workflow for the NMR analysis of diethyl 2-bromoethylphosphonate.

A Technical Guide to the Chemical Properties and Reactivity of 2-Bromoethylphosphonic Acid

Audience: This document is intended for researchers, scientists, and drug development professionals seeking detailed technical information on 2-bromoethylphosphonic acid.

Introduction

This compound is an organophosphorus compound featuring both a reactive alkyl halide and a strongly acidic phosphonic acid moiety. This bifunctional nature makes it a valuable building block and intermediate in organic synthesis. Its ability to act as a linker, a surface modifier for metal oxides, or a precursor for more complex molecules makes it a compound of interest in materials science, medicinal chemistry, and drug development. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆BrO₃P | [1] |

| Molecular Weight | 188.95 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 999-82-6 | [2] |

| Appearance | White to light yellow/orange powder or crystals | [2] |

| Melting Point | 93-95 °C | |

| Density | 2.012 ± 0.06 g/cm³ (at 20 °C) | [2] |

| SMILES | C(CBr)P(=O)(O)O | [1][3] |

| InChI Key | BFKXVERGWXHHIH-UHFFFAOYSA-N | [1][3] |

| pKa Values | pKa₁ ≈ 1-3, pKa₂ ≈ 5-9 (Estimated) | [4] |

| Solubility | Poorly soluble in water; soluble in common organic alcohols. | [5] |

| Storage | Store at room temperature under an inert atmosphere. | [2][6] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by its two functional groups: the carbon-bromine bond and the phosphonic acid group.

Reactivity at the Carbon-Bromine Bond

The C-Br bond in this compound is part of a primary alkyl halide, making it a prime electrophilic site for nucleophilic substitution reactions.

Due to the unhindered nature of the primary carbon, this compound readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.[8] This reaction proceeds via a single concerted step where the nucleophile attacks the carbon atom, and the bromide ion is simultaneously displaced as the leaving group.[9] This mechanism results in an inversion of stereochemistry if the carbon were chiral. Common nucleophiles include azides, cyanides, thiolates, alkoxides, and amines.

In aqueous solutions, the C-Br bond is susceptible to hydrolysis, a nucleophilic substitution reaction where water acts as the nucleophile. This reaction leads to the formation of 2-hydroxyethylphosphonic acid. The rate of hydrolysis is influenced by factors such as temperature and pH. While kinetic data for this specific compound is limited, the hydrolysis of alkyl bromides is a well-documented process.[10][11]

Reactivity of the Phosphonic Acid Group

The phosphonic acid group is a strong Brønsted acid and dictates the molecule's behavior in aqueous and polar media.

As a diprotic acid, it can be deprotonated by bases to form phosphonate salts.[7] The specific protonation state of the molecule in solution is dependent on the pH, allowing it to act as a buffer across two different pH ranges corresponding to its pKa values.[12]

The hydroxyl groups of the phosphonic acid can undergo esterification with alcohols, typically under acidic conditions or via reaction with orthoacetates, to form phosphonate mono- or di-esters.[13] The synthesis of this compound itself often proceeds from the hydrolysis of its diethyl ester precursor.[7]

Key Experimental Protocols

The following sections detail methodologies for the synthesis of this compound and provide a general protocol for its use in nucleophilic substitution reactions.

Protocol: Synthesis of this compound via Ester Hydrolysis

This protocol describes the synthesis of this compound from its common precursor, diethyl 2-bromoethylphosphonate.[14] The reaction involves the acid-catalyzed hydrolysis of the phosphonate ester bonds.[4][15]

Reagents:

-

Diethyl 2-bromoethylphosphonate

-

48% Hydrobromic acid (HBr)

-

Toluene

-

Ethanol (99%)

-

Aniline

Procedure:

-

A solution of diethyl 2-bromoethylphosphonate in approximately 5 volumes of 48% hydrobromic acid is heated at reflux (approx. 95-100 °C) overnight.

-

The solvent is removed under reduced pressure.

-

The residue is co-evaporated with toluene twice to remove residual water and HBr, yielding a syrup.

Work-up and Isolation (as anilinium salt):

-

The resulting syrup is dissolved in a minimal amount of 99% ethanol.

-

Aniline is added dropwise to the solution.

-

The resulting solid precipitate is collected by filtration, washed with cold 99% ethanol, and dried in vacuo to yield the anilinium salt of this compound.

General Protocol: Nucleophilic Substitution with this compound

This representative protocol, adapted from procedures for similar bromo-functionalized compounds, outlines the reaction with an azide nucleophile to form 2-azidoethylphosphonic acid.[16]

Reagents:

-

This compound

-

Sodium azide (NaN₃)

-

Ethanol/Water solvent mixture

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 equivalent) in a suitable solvent mixture, such as ethanol and water.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture at reflux for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, concentrate the solution under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane (DCM) and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key workflows and reaction mechanisms involving this compound.

References

- 1. (2-Bromoethyl)phosphonic Acid | C2H6BrO3P | CID 3613627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 999-82-6 [m.chemicalbook.com]

- 3. PubChemLite - (2-bromoethyl)phosphonic acid (C2H6BrO3P) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 999-82-6|(2-Bromoethyl)phosphonic acid|BLD Pharm [bldpharm.com]

- 7. Phosphonate - Wikipedia [en.wikipedia.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Equilibrium and Kinetics of Bromine Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological buffers pKa calculation [reachdevices.com]

- 13. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 2-Bromoethylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 2-bromoethylphosphonic acid, a versatile bifunctional molecule. Direct nucleophilic substitution on the free phosphonic acid is often challenging due to the acidity of the phosphonic acid moiety, which can deactivate nucleophiles. Therefore, a common and more effective strategy involves the use of its esterified form, diethyl 2-bromoethylphosphonate, for the substitution reaction, followed by hydrolysis to yield the desired functionalized ethylphosphonic acid. This guide details the reaction mechanisms, provides experimental protocols for reactions with various nucleophiles, and presents quantitative data for these transformations. Furthermore, it covers the subsequent hydrolysis of the phosphonate esters to the final phosphonic acids.

Introduction

This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of both a reactive carbon-bromine bond and a phosphonic acid group allows for the introduction of diverse functionalities and the synthesis of molecules with a wide range of biological and chemical properties. Nucleophilic substitution reactions at the C2 position provide a powerful tool for creating a library of 2-substituted ethylphosphonic acids.

This guide focuses on the practical aspects of these reactions, emphasizing the more synthetically viable route via diethyl 2-bromoethylphosphonate.

Reaction Pathway Overview

The primary pathway for the synthesis of 2-substituted ethylphosphonic acids via nucleophilic substitution involves a two-step process:

-

Nucleophilic Substitution on Diethyl 2-Bromoethylphosphonate: A nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a typical SN2 reaction.

-

Hydrolysis of the Diethyl Phosphonate: The resulting diethyl 2-(substituted)ethylphosphonate is then hydrolyzed to the corresponding phosphonic acid.

Caption: General workflow for the synthesis of 2-substituted ethylphosphonic acids.

Nucleophilic Substitution Reactions of Diethyl 2-Bromoethylphosphonate

Diethyl 2-bromoethylphosphonate is a versatile substrate for SN2 reactions with a variety of nucleophiles.[1] The reaction generally proceeds under mild conditions to afford the corresponding substituted phosphonates in good yields.

Reaction with Amine Nucleophiles

The N-alkylation of primary and secondary amines with diethyl 7-bromoheptylphosphonate is an efficient method for introducing a phosphonate moiety.[2] This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine acts as the nucleophile, displacing the bromide leaving group.[2]

Table 1: Reaction of Diethyl 7-bromoheptylphosphonate with Primary Amines [2]

| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | Et₃N | DMF | 80 | 18 | 85 |

| 2 | Aniline | Cs₂CO₃ | DMF | 80 | 18 | 75 |

Experimental Protocol: N-Alkylation using Triethylamine as Base [2]

-

Materials:

-

Diethyl 7-bromoheptylphosphonate

-

Primary amine (e.g., benzylamine)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

Dissolve the primary amine (1.2 mmol, 1.2 eq) in anhydrous DMF (5 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.5 mmol, 1.5 eq) to the solution.

-

Add diethyl 7-bromoheptylphosphonate (1.0 mmol, 1.0 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Reaction with Thiol Nucleophiles

Thiol-containing molecules readily react with bromoalkanes in an SN2 fashion. The bioconjugation of proteins via alkylation of cysteine residues is a common application.[3] The nucleophilic thiol group of a cysteine residue attacks the carbon atom bonded to the bromine on the diethyl 7-bromoheptylphosphonate molecule, displacing the bromide ion and forming a stable thioether bond.[3]

Table 2: General Conditions for Reaction of Diethyl 7-bromoheptylphosphonate with Cysteine Residues [3]

| Parameter | Condition |

| Protein Concentration | 1-5 mg/mL |

| Alkylating Reagent Molar Excess | 50-fold |

| Reaction pH | 7.5 - 8.5 |

| Reaction Time | 2 hours |

| Temperature | Room Temperature |

Experimental Protocol: Bioconjugation with Cysteine-Containing Peptides/Proteins [3]

-

Materials:

-

Cysteine-containing peptide or protein

-

Diethyl 7-bromoheptylphosphonate

-

Reaction buffer (e.g., phosphate buffer, pH 7.5-8.5)

-

Quenching agent (e.g., L-cysteine or DTT)

-

-

Procedure:

-

Dissolve the peptide/protein in the reaction buffer.

-

Add a stock solution of diethyl 7-bromoheptylphosphonate in an organic solvent (e.g., DMSO) to the protein solution to achieve the desired molar excess. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.

-

Quench the reaction by adding a thiol-containing agent to a final concentration of ~50 mM and incubate for 15 minutes.

-

Purify the conjugated product using appropriate chromatography techniques (e.g., size-exclusion or affinity chromatography).

-

Reaction with Phosphine Nucleophiles (Michaelis-Arbuzov Reaction)

While not a direct substitution on this compound, the Michaelis-Arbuzov reaction is a fundamental method for forming a phosphorus-carbon bond and is relevant to the synthesis of phosphonates. It involves the reaction of a trialkyl phosphite with an alkyl halide. The synthesis of diethyl 2-bromoethylphosphonate itself is an example of this reaction class, where 1,2-dibromoethane is reacted with triethyl phosphite.

Experimental Protocol: Synthesis of Diethyl 2-Bromoethylphosphonate

-

Materials:

-

1,2-Dibromoethane

-

Triethyl phosphite

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, mix triethyl phosphite (10 mL, 84.8 mmol) with 1,2-dibromoethane (30 mL, 340 mmol).[4]

-

Heat the mixture at 160 °C and stir for 4 hours.[4]

-

Cool the reaction mixture to room temperature.

-

Purify the product by distillation under reduced pressure to afford diethyl 2-bromoethylphosphonate as a colorless liquid (yield: 42%).[4]

-

Hydrolysis of Diethyl 2-(Substituted)ethylphosphonates

The final step in the synthesis of 2-substituted ethylphosphonic acids is the hydrolysis of the diethyl ester. This can be achieved under acidic conditions or using silylating agents.

Acidic Hydrolysis

The most common method for the hydrolysis of dialkyl phosphonates is refluxing with concentrated hydrochloric acid.[5] The reaction proceeds in two consecutive steps.

Caption: Simplified mechanism of acidic hydrolysis of a dialkyl phosphonate.

Experimental Protocol: Acidic Hydrolysis [6]

-

Materials:

-

Diethyl 2-(substituted)ethylphosphonate

-

Concentrated hydrochloric acid

-

-

Procedure:

-

To the diethyl 2-(substituted)ethylphosphonate (ca. 2 mmol), add concentrated hydrochloric acid (0.5 mL) and water (1 mL).[6]

-

Reflux the mixture for 2.5 to 9.5 hours, monitoring the reaction by ³¹P NMR spectroscopy.[6]

-

After completion, remove the solvent under reduced pressure to obtain the crude phosphonic acid.

-

The product can be further purified by recrystallization or ion-exchange chromatography if necessary.

-

McKenna's Method (Hydrolysis using Bromotrimethylsilane)

An alternative, milder method for the dealkylation of phosphonate esters involves the use of bromotrimethylsilane (TMSBr) followed by methanolysis. This two-step procedure is known as the McKenna reaction.[5]

Experimental Protocol: McKenna Hydrolysis [5]

-

Materials:

-

Diethyl 2-(substituted)ethylphosphonate

-

Bromotrimethylsilane (TMSBr)

-

Methanol

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the diethyl 2-(substituted)ethylphosphonate in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add TMSBr (2.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or NMR).

-

Remove the solvent and excess TMSBr under reduced pressure.

-

Add methanol to the residue and stir for 1-2 hours.

-

Remove the methanol under reduced pressure to yield the phosphonic acid.

-

Conclusion

The nucleophilic substitution reactions of this compound, primarily through its diethyl ester, offer a versatile and efficient platform for the synthesis of a wide array of functionalized phosphonic acids. By selecting the appropriate nucleophile and reaction conditions, researchers can tailor the properties of the resulting molecules for various applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to facilitate the exploration of this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 6. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Vinylphosphonic Acid from 2-Bromoethylphosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of vinylphosphonic acid, a valuable monomer in polymer chemistry and a precursor for various applications in materials science and drug development. The primary focus of this document is the synthetic route starting from 2-bromoethylphosphonic acid, a commercially available starting material. The synthesis is typically achieved through a two-step process: the dehydrobromination of a dialkyl 2-bromoethylphosphonate intermediate, followed by the hydrolysis of the resulting dialkyl vinylphosphonate.

Synthetic Strategy Overview

The conversion of this compound to vinylphosphonic acid is most effectively carried out via its dialkyl ester derivatives. This strategy circumvents potential complications of the acidic protons of the phosphonic acid interfering with the basic conditions required for the elimination reaction. The overall synthetic workflow can be summarized as follows:

-

Esterification (Optional but Recommended): Conversion of this compound to its dialkyl ester, for example, dimethyl (2-bromoethyl)phosphonate or diethyl (2-bromoethyl)phosphonate. This step is often a prerequisite as the dialkyl esters are common starting materials for the subsequent elimination reaction.

-

Dehydrobromination: A base-mediated elimination reaction (E2) of the dialkyl (2-bromoethyl)phosphonate to yield the corresponding dialkyl vinylphosphonate.

-

Hydrolysis: Acid-catalyzed hydrolysis of the dialkyl vinylphosphonate to afford the final product, vinylphosphonic acid.

Below is a logical diagram illustrating this synthetic pathway.

Experimental Protocols

Dehydrobromination of Dimethyl (2-Bromoethyl)phosphonate

This protocol outlines the synthesis of dimethyl vinylphosphonate from dimethyl (2-bromoethyl)phosphonate via a base-mediated elimination reaction.[1]

Materials:

-

Dimethyl (2-bromoethyl)phosphonate

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl (2-bromoethyl)phosphonate in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium tert-butoxide in anhydrous THF to the cooled solution with continuous stirring. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude dimethyl vinylphosphonate can be purified by vacuum distillation.

Hydrolysis of Dimethyl Vinylphosphonate to Vinylphosphonic Acid

This protocol describes the acid-catalyzed hydrolysis of dimethyl vinylphosphonate to yield vinylphosphonic acid.[2][3]

Materials:

-

Dimethyl vinylphosphonate

-

6 M Hydrochloric acid (HCl)

-

Activated charcoal

-

Celite

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, combine dimethyl vinylphosphonate with a 6 M aqueous solution of hydrochloric acid.[2]

-

Heat the mixture to reflux and maintain for a period of 2 to 22 hours. The reaction progress should be monitored by ³¹P-NMR until a single peak corresponding to the product is observed.[2]

-

After completion, cool the reaction mixture to room temperature.

-

Treat the crude product with activated charcoal to decolorize the solution and filter through a pad of Celite.[2]

-

Wash the filtrate with ethyl acetate to remove any organic impurities.[2]

-

Remove the water and residual HCl by distillation under reduced pressure to yield vinylphosphonic acid as a viscous liquid or a low-melting solid.[2]

Reaction Mechanism

The dehydrobromination of a dialkyl (2-bromoethyl)phosphonate proceeds via a bimolecular elimination (E2) mechanism. This is a concerted, one-step process where a strong, sterically hindered base abstracts a proton from the carbon atom alpha to the phosphonate group, while simultaneously, the bromide ion is expelled as a leaving group, leading to the formation of a carbon-carbon double bond.[1] The use of a sterically hindered base like potassium tert-butoxide is crucial to favor the elimination pathway over a competing nucleophilic substitution (SN2) reaction.[1]

References

Navigating the Physicochemical Landscape of 2-Bromoethylphosphonic Acid: A Technical Guide to its Solubility and Stability in Organic Solvents

For Immediate Release

[City, State] – December 28, 2025 – Researchers, scientists, and professionals in drug development often encounter the need for robust data on the physicochemical properties of active pharmaceutical ingredients and key intermediates. This technical guide addresses a critical knowledge gap concerning 2-bromoethylphosphonic acid, a valuable building block in organic synthesis. Despite its utility, publicly available quantitative data on its solubility and stability in organic solvents is notably scarce. This document provides a comprehensive overview of the theoretical considerations, qualitative expectations, and detailed experimental protocols necessary for researchers to determine these vital parameters.

Executive Summary

This compound (CAS No. 999-82-6) is a solid at room temperature with a chemical structure that imparts a unique set of properties. The highly polar phosphonic acid group suggests solubility in polar solvents, while the bromoethyl moiety introduces a degree of non-polar character. The carbon-bromine bond is a key feature influencing the compound's stability, with hydrolysis being a primary concern, particularly in the presence of residual water in organic solvents. This guide presents standardized methodologies for determining the solubility and stability of this compound to enable its effective use in research and development.

Solubility of this compound

A thorough review of scientific literature and chemical safety data sheets reveals a lack of specific quantitative solubility data for this compound in organic solvents. Safety Data Sheets for the compound often state "No data available" for solubility in solvents other than water.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The molecule possesses a highly polar phosphonic acid head and a less polar bromoethyl tail. This amphiphilic nature suggests:

-

High Solubility in polar protic solvents like methanol and ethanol, where hydrogen bonding with the phosphonic acid group can occur.

-

Moderate to Good Solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The latter is often recommended for creating stock solutions of related bromo-functionalized phosphonic acids to enhance stability.

-

Lower Solubility is anticipated in solvents of intermediate polarity like acetone and acetonitrile.

-

Poor to Insoluble behavior is expected in non-polar solvents such as toluene, hexane, and chloroform.

Quantitative Solubility Data

To facilitate direct comparison and aid in solvent selection for synthesis, purification, and formulation, the following tables are provided as templates for experimentally determined solubility data.

Table 1: Solubility of this compound in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Molarity (mol/L) | Grams per 100 mL |

| Methanol | TBD | TBD |

| Ethanol | TBD | TBD |

| Dimethyl Sulfoxide (DMSO) | TBD | TBD |

| N,N-Dimethylformamide (DMF) | TBD | TBD |

| Acetone | TBD | TBD |

| Acetonitrile | TBD | TBD |

| Tetrahydrofuran (THF) | TBD | TBD |

| Dichloromethane | TBD | TBD |

| Toluene | TBD | TBD |

| n-Heptane | TBD | TBD |

| TBD: To Be Determined experimentally. |

Table 2: Temperature Dependence of this compound Solubility

| Temperature (K) | Solvent A (e.g., Methanol) Molarity (mol/L) | Solvent B (e.g., DMSO) Molarity (mol/L) | Solvent C (e.g., Acetonitrile) Molarity (mol/L) |

| 288.15 | TBD | TBD | TBD |

| 298.15 | TBD | TBD | TBD |

| 308.15 | TBD | TBD | TBD |

| 318.15 | TBD | TBD | TBD |

| TBD: To Be Determined experimentally. |

Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

This protocol is adapted from established methods for determining the solubility of phosphonic acids in organic solvents.

-

Apparatus : Jacketed glass vessel or sealed vials, magnetic stirrer and stir bars, constant temperature bath, analytical balance, filtration system (e.g., syringe filters), and a suitable analytical instrument (e.g., HPLC-UV, NMR).

-

Procedure : a. Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation. b. Place the vial in a thermostatically controlled shaker or on a stirring plate at the desired temperature (e.g., 298.15 K). c. Equilibrate the mixture for a sufficient period (typically 24-48 hours) with constant agitation to ensure thermodynamic equilibrium is reached. d. Once equilibrated, cease agitation and allow the excess solid to sediment. e. Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to match the equilibration temperature. Immediately filter the solution through a syringe filter of appropriate pore size (e.g., 0.45 µm) into a pre-weighed vial. f. Accurately weigh the filtered solution. g. Quantify the concentration of this compound in the filtered solution using a validated analytical method (e.g., HPLC with a suitable standard curve, or gravimetrically by evaporating the solvent and weighing the residue). h. Calculate the solubility in the desired units (e.g., mol/L, g/100 mL).

Methodological & Application

Application Notes & Protocols for 2-Bromoethylphosphonic Acid in Self-Assembled Monolayer (SAM) Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-bromoethylphosphonic acid for the formation of self-assembled monolayers (SAMs). The terminal bromine group serves as a versatile anchor for the subsequent covalent immobilization of a wide range of molecules, making it a valuable tool in biosensor development, drug delivery platforms, and fundamental surface science studies.

Application Notes

Overview of this compound for SAMs

This compound is a bifunctional molecule featuring a phosphonic acid headgroup and a terminal bromoalkyl chain. The phosphonic acid group exhibits a strong affinity for various metal oxide surfaces, including aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), silicon oxide (SiO₂), and stainless steel, forming stable, ordered monolayers.[1][2][3] The formation of these SAMs is driven by the condensation reaction between the phosphonic acid and surface hydroxyl groups, resulting in strong covalent or hydrogen bonds.[2]

The key feature of this compound SAMs is the presence of the terminal bromine atom. This halogen serves as a reactive site for a variety of nucleophilic substitution reactions, enabling the straightforward post-functionalization of the surface. This two-step approach allows for the creation of complex surface architectures with tailored chemical and biological properties.

Key Applications

-

Biosensor Fabrication: The bromo-terminated surface can be modified with biorecognition elements such as antibodies, enzymes, or nucleic acids. For instance, the bromine can be substituted with an azide group, which can then be used in "click chemistry" reactions for the highly efficient and specific immobilization of biomolecules. This is particularly relevant for the development of sensitive and selective biosensors for diagnostics and drug discovery.

-

Drug Delivery Platforms: The ability to functionalize the SAM surface allows for the attachment of drug molecules, targeting ligands, or polymers for controlled drug release. The stable phosphonate-substrate bond ensures the integrity of the platform in biological media.

-

Fundamental Surface Science: this compound SAMs provide a model system for studying surface reactions and their kinetics. The well-defined nature of the monolayer allows for precise control over the surface chemistry.

Characterization of this compound SAMs

The quality and properties of the formed SAMs can be assessed using a variety of surface-sensitive techniques:

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to confirm the elemental composition of the SAM. The presence of phosphorus (P 2p), bromine (Br 3d), and carbon (C 1s) signals, along with the attenuation of the substrate signal, indicates the formation of the monolayer.

-

Contact Angle Goniometry: The measurement of the water contact angle provides information about the surface hydrophobicity and the packing density of the SAM. A change in contact angle after SAM formation and subsequent functionalization confirms the modification of the surface.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in reflection-absorption mode (IRRAS), can be used to probe the vibrational modes of the phosphonic acid headgroup and the alkyl chain, providing insights into the bonding mechanism and molecular orientation. The disappearance of the P=O stretching mode and the appearance of P-O-metal bands can indicate covalent bond formation.[2]

Quantitative Data

The following tables summarize typical quantitative data obtained for bromo-terminated phosphonate SAMs and related systems.

| Parameter | Value | Substrate | Reference |

| SAM Thickness | 1.1 ± 0.2 nm | H-terminated Si(111) | [4] |

| Molecular Tilt Angle | ~36° | H-terminated Si(111) | [4] |

| Water Contact Angle | Moderately hydrophilic | H-terminated Si(111) | [4] |

Table 1: Physical Properties of a Bromo-terminated Phosphonate SAM.[4]

| Element | Binding Energy (eV) | Comment |

| P 2s | ~191.0 | Indicates presence of phosphonate headgroup |

| Br 3d | ~70-71 | Confirms presence of terminal bromine |

| C 1s | ~285.0 | Aliphatic carbon signal |

Table 2: Typical XPS Binding Energies for Bromo-terminated Phosphonate SAMs.

Experimental Protocols

Protocol for SAM Formation of this compound

This protocol describes a general procedure for the formation of a this compound SAM on a metal oxide substrate.

Materials:

-

Substrate (e.g., aluminum oxide, titanium dioxide, silicon wafer with native oxide)

-

This compound

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), ethanol, or isopropanol)

-

Beakers and Petri dishes

-

Ultrasonic bath

-

Nitrogen gas line

-

Oven

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the substrate to remove organic and inorganic contaminants.

-

A typical cleaning procedure involves sequential sonication in acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrate with a stream of nitrogen gas.

-

For some substrates, an additional UV-ozone or oxygen plasma treatment can be performed to enhance surface hydroxylation.

-

-

Preparation of Deposition Solution:

-

Prepare a 1 mM solution of this compound in the chosen anhydrous solvent.

-

Ensure the phosphonic acid is fully dissolved. Gentle sonication can be used to aid dissolution.

-

-

SAM Deposition:

-

Immerse the cleaned and dried substrate in the phosphonic acid solution in a sealed container to prevent solvent evaporation and contamination.

-

The deposition is typically carried out for 12-24 hours at room temperature. The optimal deposition time may vary depending on the substrate and solvent.

-

-

Rinsing and Drying:

-

After deposition, remove the substrate from the solution.

-

Rinse the substrate thoroughly with the fresh, pure solvent to remove any non-covalently bound molecules.

-

Dry the substrate again under a stream of nitrogen gas.

-

-

Annealing (Optional):

-

For some substrates like silicon oxide, a post-deposition annealing step (e.g., 120-140 °C for 1-2 hours) can be performed to promote the formation of stable covalent P-O-substrate bonds.[5]

-

Protocol for Post-Functionalization via Azide Substitution

This protocol describes the conversion of the bromo-terminated SAM to an azide-terminated SAM, which is ready for "click chemistry" reactions.

Materials:

-

Bromo-terminated SAM on the substrate

-

Sodium azide (NaN₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Beakers

-

Nitrogen gas line

Procedure:

-

Prepare Reaction Solution:

-

Prepare a solution of sodium azide in anhydrous DMF (e.g., 10-50 mg/mL). Caution: Sodium azide is highly toxic. Handle with appropriate safety precautions.

-

-

Substitution Reaction:

-

Immerse the bromo-terminated SAM substrate in the sodium azide solution.

-

The reaction is typically carried out at room temperature for 2-24 hours under a nitrogen atmosphere to prevent moisture contamination. The reaction time can be optimized to control the surface density of azide groups.

-

-

Rinsing and Drying:

-

After the reaction, remove the substrate and rinse it thoroughly with DMF, followed by ethanol and deionized water.

-

Dry the azide-functionalized substrate under a stream of nitrogen gas.

-

-

Characterization:

-

Confirm the successful substitution by XPS, looking for the appearance of the N 1s signal and the disappearance or significant reduction of the Br 3d signal.

-

Visualizations

Caption: Experimental workflow for the formation and functionalization of a this compound SAM.

References

- 1. Recent Development in Phosphonic Acid-Based Organic Coatings on Aluminum [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Phosphonic Acid SAM Formation on Titanium Dioxide Surfaces

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the formation of phosphonic acid-based self-assembled monolayers (SAMs) on titanium dioxide (TiO2) surfaces. The protocols outlined are essential for the surface modification of titanium and its alloys, which are critical in various fields, including medical implants, biosensors, and drug delivery systems.[1][2][3] Phosphonic acids offer a robust and stable alternative to silane and thiol-based SAMs, demonstrating superior hydrolytic stability under physiological conditions.[3][4]

Introduction to Phosphonic Acid SAMs on TiO2

Phosphonic acids (PAs) spontaneously form highly ordered, self-assembled monolayers on a variety of metal oxide surfaces, including titanium dioxide.[2] This process is driven by the strong affinity of the phosphonic acid headgroup for the TiO2 surface, leading to the formation of a durable and stable monolayer through covalent or strong hydrogen bonds with surface hydroxyl groups.[2] The quality and ordering of the resulting SAM are influenced by several factors, such as the choice of solvent, temperature, and the concentration of the phosphonic acid solution.[2] The ability to form these stable, well-ordered monolayers is crucial for controlling surface properties like wettability, biocompatibility, and protein adhesion.[1][2]

The binding of the phosphonic acid headgroup to the TiO2 surface can occur in several modes, including monodentate, bidentate, and tridentate configurations.[1][5][6] The prevalence of each binding mode is dependent on factors like surface hydration and steric hindrance.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on phosphonic acid SAMs formed on TiO2 surfaces, providing a comparative overview of different systems and conditions.

| Phosphonic Acid Derivative | Substrate | Deposition Conditions | Water Contact Angle (°) | Surface Coverage/Grafting Density | Film Thickness (nm) | Reference |

| Octadecylphosphonic Acid (ODPA) | Titanium (QCM sensors) | 0.5 mM in CPME, 21°C | 117.6 ± 2.5 | ~285-290 ng/cm² (Sauerbrey mass) | - | [7] |

| Octadecylphosphonic Acid (ODPA) | Titanium Dioxide (anatase) | Solution-phase reaction | - | ~4.3−4.8 groups/nm² | - | [8] |

| 11-hydroxyundecyl)phosphonic acid (PUL) | Silicon Oxide | T-BAG method | - | - | ~1.2 | [4] |

| Octadecylphosphonic acid (ODPA) | Silicon Oxide | T-BAG method | - | - | ~1.8 | [4] |

| Perfluorododecanoic acid (PFDA) | Ti-6Al-4V | 60 min deposition | >110 | - | - | [9] |

| Perfluorododecylphosphonic acid (PFDPA) | Ti-6Al-4V | 60 min deposition | >120 | - | - | [9] |

| Carboxyethylphosphonic acid | Titanium screws | 24h immersion | 18.84 ± 0.72 | - | - | [10] |

| Octadecylphosphonic Acid (ODPA) | Indium Tin Oxide (ITO) | Various solvents | 99-117 | - | Monolayer | [11] |

| 16-phosphohexadecanoic acid | Indium Tin Oxide (ITO) | Various solvents | >70 (low dielectric solvents) | - | Monolayer | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the formation and characterization of phosphonic acid SAMs on TiO2 surfaces.

Protocol 1: Formation of Phosphonic Acid SAMs by Solution Deposition

This protocol describes a general procedure for forming phosphonic acid SAMs from a solution.[2]

Materials:

-

Titanium dioxide substrate (e.g., TiO2-coated wafer, titanium foil, or TiO2 nanoparticles)[1][2]

-

Phosphonic acid (e.g., Octadecylphosphonic acid - ODPA)[2]

-

Anhydrous solvent (e.g., ethanol, isopropanol, cyclopentyl methyl ether (CPME))[1][2][7]

-

Beakers, tweezers, and a nitrogen gas line[2]

-

Sonicator[2]

-

Oven or hot plate[2]

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the TiO2 substrate to remove any organic and inorganic contaminants.[2]

-

A common procedure involves sonicating the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.[2]

-

Dry the substrate under a stream of high-purity nitrogen gas.[2]

-

For some applications, an oxygen plasma or UV-ozone treatment can be used immediately before deposition to create a fresh, reactive oxide layer.[2]

-

-

Preparation of Phosphonic Acid Solution:

-

SAM Deposition:

-

Immerse the cleaned and dried substrate into the phosphonic acid solution.[2]

-

The deposition time can vary from a few hours to over 24 hours, depending on the desired monolayer quality.[2][10] Deposition can be carried out at room temperature or elevated temperatures (e.g., 60°C) to potentially accelerate the formation process.[2][7]

-

-

Rinsing and Drying:

-

Annealing (Optional):

Protocol 2: Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the SAM.[2]

Procedure:

-

Mount the SAM-modified substrate onto the XPS sample holder.[2]

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.[2]

-

Acquire a survey spectrum to identify the elements present on the surface.[2]

-

Perform high-resolution scans of the core levels of interest, such as P 2p, O 1s, C 1s, and Ti 2p.[2]

-

Analyze the binding energies and peak shapes to determine the chemical states and confirm the successful formation of the phosphonate linkage to the surface.[2]

Protocol 3: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the adsorbed molecules and can be used to infer the binding mode of the phosphonic acid to the TiO2 surface.[1]

Procedure:

-

For TiO2 nanoparticles, prepare a sample by mixing the functionalized powder with KBr and pressing it into a pellet. For flat substrates, an attenuated total reflectance (ATR) accessory is typically used.[1]

-

Acquire an FTIR spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹).[1]

-

Analyze the spectra for characteristic peaks of the phosphonic acid and any shifts that indicate binding to the TiO2 surface.

Visualizations

The following diagrams illustrate the key processes and concepts described in these application notes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Self-assembled monolayers and titanium dioxide: From surface patterning to potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Surface Functionalization of Indium Tin Oxide (ITO) with 2-Bromoethylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction